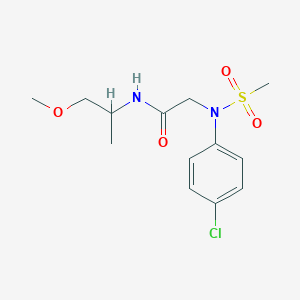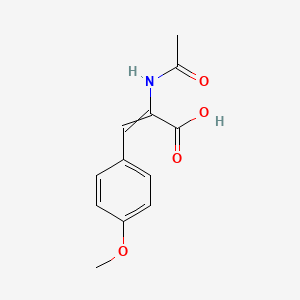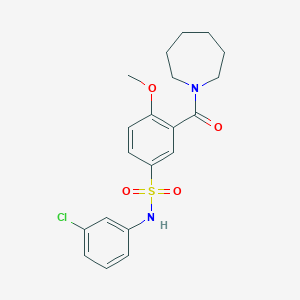
N~2~-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the glycinamide backbone: This step involves the reaction of glycine derivatives with appropriate reagents to form the glycinamide structure.
Introduction of the 4-chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions, where a chlorinated aromatic compound is introduced.
Attachment of the 1-methoxypropan-2-yl group: This step involves alkylation reactions, where the methoxypropan-2-yl group is attached to the nitrogen atom.
Incorporation of the methylsulfonyl group: This is typically done through sulfonation reactions, where a sulfonyl chloride reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield amines.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)glycinamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
N~2~-(4-chlorophenyl)-N-(methylsulfonyl)glycinamide: Lacks the 1-methoxypropan-2-yl group, which may influence its solubility and pharmacokinetics.
Uniqueness
N~2~-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19ClN2O4S |
|---|---|
Molecular Weight |
334.82 g/mol |
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19ClN2O4S/c1-10(9-20-2)15-13(17)8-16(21(3,18)19)12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
GLRACZRYBQNVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B12474288.png)
![2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12474296.png)

![4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474310.png)

![N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B12474314.png)
![2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B12474331.png)
![N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12474332.png)

![2-[2-(cyclohexylacetyl)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B12474340.png)
![1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea](/img/structure/B12474355.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B12474359.png)
![Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B12474375.png)
